molecular formula C9H11ClO B11914522 (3-(2-Chloroethyl)phenyl)methanol

(3-(2-Chloroethyl)phenyl)methanol

Cat. No.: B11914522
M. Wt: 170.63 g/mol
InChI Key: LCEVGGUGULLZEV-UHFFFAOYSA-N
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Description

(3-(2-Chloroethyl)phenyl)methanol is an organic compound with the molecular formula C9H11ClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chloroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 3-(2-chloroethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Chloroethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol.

Major Products Formed

    Oxidation: 3-(2-Chloroethyl)benzaldehyde or 3-(2-Chloroethyl)benzoic acid.

    Reduction: 3-(2-Chloroethyl)phenylmethane.

    Substitution: 3-(2-Hydroxyethyl)phenylmethanol or 3-(2-Aminoethyl)phenylmethanol.

Scientific Research Applications

(3-(2-Chloroethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(2-Chloroethyl)phenyl)methanol involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Similar structure but lacks the chloroethyl group.

    (3-(2-Bromoethyl)phenyl)methanol: Similar structure with a bromoethyl group instead of chloroethyl.

    (3-(2-Hydroxyethyl)phenyl)methanol: Similar structure with a hydroxyethyl group instead of chloroethyl.

Uniqueness

(3-(2-Chloroethyl)phenyl)methanol is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

[3-(2-chloroethyl)phenyl]methanol

InChI

InChI=1S/C9H11ClO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7H2

InChI Key

LCEVGGUGULLZEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CO)CCCl

Origin of Product

United States

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